molecular formula C7H8O3P+ B8806135 Hydroxymethylphenylphosphinic acid CAS No. 61451-78-3

Hydroxymethylphenylphosphinic acid

Cat. No.: B8806135
CAS No.: 61451-78-3
M. Wt: 171.11 g/mol
InChI Key: LAZNGKRQRPLAKI-UHFFFAOYSA-N
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Description

Hydroxymethylphenylphosphinic acid is an organic phosphorus compound with the chemical formula C7H9PO2. It is characterized by the presence of hydroxyl (-OH), methyl (-CH3), and benzene ring groups . This compound is known for its versatility and has applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Hydroxymethylphenylphosphinic acid can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphinic acid with formaldehyde in the presence of concentrated hydrochloric acid. The mixture is heated to 40-45°C until a clear solution is obtained . Another method involves the hydrolysis of phenylphosphonic dichloride, followed by a reaction with formaldehyde to form this compound . These methods are used both in laboratory settings and industrial production.

Chemical Reactions Analysis

Hydroxymethylphenylphosphinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it reacts with sodium hypophosphite and trioxymethylene (polymerized from formaldehyde) at 60-100°C to form a mixture of hydroxymethylphosphinic acid and dihydroxymethylphosphinic acid . It also reacts with molybdenum dioxide dichloride (MoO2Cl2) in a mixture of ethanol and dichloromethane to form a dinuclear molybdenum complex . Common reagents used in these reactions include formaldehyde, hydrochloric acid, and sodium hypophosphite. The major products formed from these reactions are various phosphinate and phosphonate derivatives.

Mechanism of Action

The mechanism of action of hydroxymethylphenylphosphinic acid involves its interaction with various molecular targets and pathways. For example, in its role as a flame retardant, it acts by promoting the formation of a char layer on the surface of the material, thereby preventing the spread of flames . In biochemical pathways, it may interact with enzymes and other proteins, affecting their activity and function. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used.

Comparison with Similar Compounds

Hydroxymethylphenylphosphinic acid can be compared with other similar compounds, such as bis(hydroxymethyl)phosphinic acid and phenylphosphinic acid. While all these compounds contain phosphorus and have similar chemical structures, this compound is unique due to the presence of both hydroxyl and methyl groups attached to the benzene ring . This structural feature gives it distinct chemical properties and reactivity compared to its analogs. Other similar compounds include various phosphinate and phosphonate derivatives, which are used in similar applications but may differ in their specific chemical behavior and effectiveness .

Properties

CAS No.

61451-78-3

Molecular Formula

C7H8O3P+

Molecular Weight

171.11 g/mol

IUPAC Name

hydroxymethoxy-oxo-phenylphosphanium

InChI

InChI=1S/C7H8O3P/c8-6-10-11(9)7-4-2-1-3-5-7/h1-5,8H,6H2/q+1

InChI Key

LAZNGKRQRPLAKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)OCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 g (0.5 moles) of phenylphosphinic acid ethyl ester are heated to 80° C., and 15 g (0.52) of paraformaldehyde are added in small portions. The paraformaldehyde addition is regulated so that the temperature does not exceed 110° C. by virtue of the exothermic nature of the reaction. When the addition is complete, the mixture is kept for about one hour under agitation at 110° C., and the termination of the reaction can be seen by gas chromatography or thin layer chromatography. 100 cc of a 10% HCl solution are then added, and the mixture kept at 80° C. for 30 min. The water and hydrochloric acid are then evaporated under vacuum, and the mixture taken up in isopropanol. On cooling, 69.3 g of hydroxymethylphenylphosphinic acid are obtained with a yield of 80.5% and a melting point of 138°-9° C.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
hydroxymethylphenylphosphinic acid
Yield
80.5%

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